2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one
Description
Properties
CAS No. |
89069-49-8 |
|---|---|
Molecular Formula |
C18H16N2OS |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyrimidin-4-one |
InChI |
InChI=1S/C18H16N2OS/c1-13-8-10-15(11-9-13)20-17(21)12-16(19-18(20)22-2)14-6-4-3-5-7-14/h3-12H,1-2H3 |
InChI Key |
CTNGEJLBYWBBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(N=C2SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate aldehydes with thiourea to form the corresponding thiourea derivatives. These intermediates are then cyclized under acidic or basic conditions to yield the desired pyrimidine ring structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and purification techniques is optimized to maximize efficiency and minimize costs. Industrial methods may also incorporate advanced technologies such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and product yields.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the substituents introduced.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds within the pyrimidine family, including 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one, demonstrate significant antibacterial and antifungal activities. A study highlighted the synthesis of substituted pyrido[2,3-d]pyrimidines, which showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents .
Antitumor Activity
The compound's structural similarity to other known antitumor agents positions it as a candidate for cancer research. Pyrimidines have been reported to exhibit antitumor effects through various mechanisms, including inhibition of DNA synthesis and interference with cellular signaling pathways. Further investigation into the specific mechanisms of action of this compound could reveal its efficacy in cancer therapy .
Synthetic Applications
Building Block in Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various functionalizations that can lead to the development of more complex molecules. For instance, palladium-catalyzed cross-coupling reactions have been employed to modify the pyrimidine ring, facilitating the creation of diverse derivatives with tailored properties .
Material Science Applications
In material science, pyrimidine derivatives are investigated for their potential use in developing new materials with specific electronic or optical properties. The incorporation of this compound into polymer matrices could enhance material performance due to its unique chemical characteristics .
Case Studies
-
Antibacterial Screening
A series of studies evaluated the antibacterial efficacy of various pyrimidine derivatives against common pathogens. The results indicated that certain modifications to the methylthio and phenyl groups significantly enhanced antibacterial activity, suggesting a structure-activity relationship that can be exploited for drug design . -
Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that specific derivatives of this compound exhibited cytotoxic effects. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the methylthio, phenyl, and p-tolyl groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinone Derivatives
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and analogous pyrimidinones:
*Estimated based on molecular formula.
Key Observations:
- Substituent Effects : The target compound’s phenyl and p-tolyl groups increase steric bulk and lipophilicity compared to simpler analogs like 6-methyl-2-(methylthio)-1H-pyrimidin-4-one. This may enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability: Melting points for pyrido-thieno-pyrimidinones (183–230°C) suggest higher thermal stability compared to non-fused analogs, likely due to rigid fused-ring systems .
Key Observations:
- Ultrasound Assistance: highlights unconventional methods (e.g., ultrasound) for synthesizing pyrimidinones, which may improve reaction efficiency and yields compared to conventional reflux .
- Arylaminopyrimidinones: The high yields (70–85%) for 6-methyl-2-arylaminopyrimidin-4(3H)-ones suggest that aryl amine coupling is a robust strategy for introducing aromatic substituents .
Solubility and Reactivity
- Water Solubility: Most pyrimidinones, including the target compound, are poorly water-soluble due to aromatic and hydrophobic substituents. Solubility in organic solvents (e.g., DMF, dioxane) is common .
- For example, describes formylation and chlorination reactions at this position .
Biological Activity
2-(Methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antitumor, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
The compound features a pyrimidine ring substituted with a methylthio group at position 2, a phenyl group at position 6, and a p-tolyl group at position 3. This unique structure contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several significant biological activities:
- Antitumor Activity :
- Antibacterial Properties :
- Anti-inflammatory Effects :
Table 1: Biological Activities of this compound
Case Studies
-
Antitumor Efficacy :
In a comparative study involving various pyrimidine derivatives, this compound was identified as one of the most effective compounds against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. -
Antibacterial Testing :
A series of tests evaluated the antibacterial properties against multiple strains of bacteria. The results indicated that the compound's efficacy was comparable to standard antibiotics, making it a candidate for further development as an antibacterial agent.
Q & A
Q. What are the standard synthetic routes for preparing 2-(methylthio)-6-phenyl-3-(p-tolyl)pyrimidin-4(3H)-one and its derivatives?
Methodological Answer: The synthesis typically involves two key steps:
Methylation of a thiopyrimidinone precursor :
- React 6-methyl-2-thiopyrimidin-4(3H)-one with methylating agents (e.g., dimethyl sulfate or methyl iodide) under basic conditions (e.g., K₂CO₃/EtOH or MeONa/MeOH). This yields the methylthio intermediate (e.g., 6-methyl-2-methylthio-pyrimidin-4(3H)-one) with high yields (>80%) .
Substitution with aromatic amines :
- Heat the methylthio intermediate with substituted aromatic amines (e.g., p-toluidine for the p-tolyl group) at 140°C to replace the methylthio group. Reaction conditions and substituent selection are guided by prior studies on biological activity optimization .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirms substituent positions and molecular integrity. For example, methylthio groups show distinct singlets at δ ~2.50–2.56 ppm, while aromatic protons appear in δ 6.3–8.9 ppm .
- Mass Spectrometry (HR-MS) : Validates molecular weight and fragmentation patterns (e.g., m/z 212 for a methylthio intermediate) .
- Elemental Analysis : Ensures purity and correct stoichiometry (e.g., C, H, N, S percentages) .
- Melting Point Analysis : Provides purity assessment (e.g., derivatives like 9h melt at 219–221°C) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the aryl group) influence physicochemical properties and biological activity?
Methodological Answer:
- Substituent Effects :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) : Increase melting points (e.g., 9g: 272–274°C) and may enhance receptor binding via dipole interactions .
- Electron-donating groups (e.g., -OMe, -OH) : Improve solubility in polar solvents (e.g., DMF) but may reduce metabolic stability .
- Experimental Design :
- Systematically vary substituents (e.g., para-tolyl vs. 4-chlorophenyl) and correlate with bioactivity using regression models. For example, links substituents to anticonvulsant activity via MES or scPTZ assays .
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions?
Methodological Answer:
- Crystallographic Data : Monoclinic systems (e.g., space group C2/c) with unit cell parameters (a = 20.902 Å, b = 4.2898 Å) reveal planar pyrimidinone cores and dihedral angles between aryl groups .
- Disorder Analysis : Identifies dynamic structural features (e.g., rotational freedom in para-tolyl groups) impacting packing efficiency and stability .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Controlled Replication : Reproduce assays (e.g., MES for anticonvulsant activity) under standardized conditions (dose, animal model) .
- Data Normalization : Account for variables like solubility (e.g., DMSO concentration) and purity (e.g., HPLC >95%) .
- Meta-Analysis : Compare substituent-specific trends (e.g., 4-Cl vs. 4-OMe) across studies to identify outliers or mechanistic divergences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
